4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide
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Overview
Description
4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of both an amino group and a sulfonamide group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Nitration: Benzene undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.
Acetylation: Aniline is acetylated to form acetanilide.
Sulfonation: Acetanilide is treated with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.
Amination: The sulfonyl chloride is then treated with ammonia to replace the chlorine with an amino group, yielding 4-acetamidobenzenesulfonamide.
Hydrolysis: Finally, hydrolysis of the sulfonamide produces the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Scientific Research Applications
4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial resistance mechanisms.
Medicine: It serves as a precursor for the development of sulfonamide-based drugs used to treat infections and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action
Uniqueness
4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and make it suitable for diverse applications in research and industry.
Properties
CAS No. |
64358-87-8 |
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Molecular Formula |
C13H12N2O2S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-amino-2-(benzenecarbonothioyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12N2O2S2/c14-10-6-7-12(19(15,16)17)11(8-10)13(18)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16,17) |
InChI Key |
GVZZOMGYQKKQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=C(C=CC(=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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